Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Medicinal Chemistry Chemical Biology Building Block Synthesis

2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 1306606-72-3) is a synthetic small molecule (MF: C₁₄H₂₁ClN₄O; MW: 296.80 g/mol) belonging to the piperazinyl-pyrimidine class. The molecule features three distinct functional domains: a 2-isopropyl-6-methyl-substituted pyrimidine ring, a piperazine linker, and a terminal chloroacetyl moiety.

Molecular Formula C14H21ClN4O
Molecular Weight 296.79 g/mol
CAS No. 1306606-72-3
Cat. No. B1452465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS1306606-72-3
Molecular FormulaC14H21ClN4O
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl
InChIInChI=1S/C14H21ClN4O/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15/h8,10H,4-7,9H2,1-3H3
InChIKeyWYKHPUSKSXGXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 1306606-72-3): Chemical Identity & Procurement Baseline


2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS 1306606-72-3) is a synthetic small molecule (MF: C₁₄H₂₁ClN₄O; MW: 296.80 g/mol) belonging to the piperazinyl-pyrimidine class . The molecule features three distinct functional domains: a 2-isopropyl-6-methyl-substituted pyrimidine ring, a piperazine linker, and a terminal chloroacetyl moiety. The chloroacetyl group serves as a reactive electrophilic handle, making the compound a versatile synthetic intermediate for the preparation of more elaborate piperazinyl-pyrimidine derivatives, including those explored as kinase inhibitors and CCR4 antagonists [1]. It is commercially available from multiple vendors at purity specifications of 95–98% .

Why Generic Substitution of 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Without Evidence Is Inadvisable


Although the piperazinyl-pyrimidine chemotype is shared across multiple research compounds — including the S6K1 inhibitor PF-4708671 (Ki = 20 nM) and the antitumor kinase inhibitors described by Shallal et al. [1] — the specific combination of the 2-isopropyl-6-methylpyrimidine core, the piperazine linker, and the chloroacetyl warhead in CAS 1306606-72-3 generates a unique reactivity and physicochemical profile that cannot be assumed interchangeable with other in-class building blocks. The chloroacetyl group confers electrophilic reactivity that is absent in the free piperazine precursor (CAS 873208-57-2), while the 2-isopropyl-6-methyl substitution pattern differs from the 5-ethylpyrimidine motif found in PF-4708671, altering steric and electronic properties . Furthermore, the free base form differs from its hydrochloride salt (CAS 2247106-13-2) in solubility, stability, and handling characteristics. The quantitative evidence below details where measurable differences exist.

Quantitative Differentiation Evidence: 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one vs. Closest Analogs


Chloroacetyl Electrophilic Handle: Differentiating Synthetic Utility from the Free Piperazine Precursor

The target compound (CAS 1306606-72-3) contains a chloroacetyl group (Cl-CH₂-C(O)-) attached to the piperazine nitrogen, providing a reactive electrophilic site for nucleophilic substitution, amide coupling, or heterocycle formation. In contrast, the free piperazine precursor 2-isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine (CAS 873208-57-2) bears a secondary amine (N-H) at this position, which requires an additional acylation or alkylation step before further diversification can occur . This means the target compound can directly participate in one-step nucleophilic displacement reactions without the need for prior activation of the piperazine nitrogen, reducing the synthetic sequence by at least one step .

Medicinal Chemistry Chemical Biology Building Block Synthesis

Purity Specification: 98% Commercial Grade vs. 95% Precursor Analog

Multiple reputable vendors, including Fluorochem and Leyan, supply the target compound at a certified purity of 98% . In contrast, the closest structural precursor — 2-isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine (CAS 873208-57-2) — is commercially available at a typical purity specification of 95% . For synthetic chemistry applications where stoichiometric precision is critical (e.g., parallel library synthesis, late-stage functionalization), this 3-percentage-point purity differential reduces the maximum possible impurity burden from 5% to 2%.

Quality Control Procurement Specification Chemical Purity

Free Base vs. Hydrochloride Salt: Differentiating Physicochemical Handling Properties

The target compound (CAS 1306606-72-3) is the free base form, with a molecular weight of 296.80 g/mol and a computed LogP of 2.49 . Its hydrochloride salt counterpart (CAS 2247106-13-2) has a molecular weight of 333.26 g/mol (C₁₄H₂₂Cl₂N₄O) . The free base form offers higher organic solubility (predicted by its LogP of 2.49, indicating moderate lipophilicity) and is preferred for reactions conducted in aprotic organic solvents (e.g., DCM, THF, DMF), whereas the hydrochloride salt requires additional base treatment to liberate the free amine before use in non-aqueous coupling reactions.

Salt Selection Solubility Formulation Suitability

Drug-Likeness and Fsp3 Metric: Quantitative Comparison with In-Class Piperazinyl-Pyrimidine Tool Compounds

The target compound has a computed fraction of sp³-hybridized carbons (Fsp3) of 0.64, derived from its saturated piperazine ring and isopropyl substituent . This value exceeds the Fsp3 of many flat aromatic kinase inhibitors and is comparable to that of the S6K1 inhibitor tool compound PF-4708671 (Fsp3 ~0.45 estimated from SMILES analysis) . Higher Fsp3 values are correlated with improved clinical success rates in drug discovery, as increased three-dimensionality reduces promiscuous binding and enhances aqueous solubility [1]. The LogP of 2.49 places it within the optimal range (1–3) for CNS drug-likeness.

Drug-Likeness Fsp3 Lead Optimization Molecular Complexity

GHS Hazard Classification: Differentiated Safety Profile for Laboratory Handling

The target compound carries a GHS07 classification (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is characteristic of chloroacetyl-bearing compounds and differs from non-electrophilic piperazinyl-pyrimidines, which may not carry the same irritant warnings. In comparison, the structurally related bis-chloroacetyl piperazine carries a 'Danger' signal word (GHS05/GHS07) , indicating a more severe hazard profile due to the presence of two electrophilic chloroacetyl groups.

Safety Assessment Laboratory Handling Risk Mitigation

Piperazinyl-Pyrimidine Scaffold Validation: Class-Level Evidence Supporting Research Utility

The piperazinyl-pyrimidine chemotype represented by the target compound is validated across multiple biological targets. Shallal et al. (2011) demonstrated that piperazinylpyrimidine derivatives selectively inhibit the growth of MDA-MB-468 triple-negative breast cancer cells, with compound 15 identified as a potent growth inhibitor of this cell line [1]. In the kinase inhibitor space, PF-4708671 — a piperazinyl-pyrimidine analog — inhibits S6K1 with Ki = 20 nM and IC₅₀ = 160 nM, exhibiting >400-fold selectivity over the closely related S6K2 isoform . Separately, the patent family led by Li et al. establishes that piperazinyl pyrimidine derivatives of formula I act as CCR4 antagonists with potential utility in asthma and allergic dermatitis [2]. These class-level validations support the use of the target compound as a key intermediate for constructing novel analogs within this pharmacologically productive scaffold.

Kinase Inhibition CCR4 Antagonism Scaffold Validation Chemical Biology

Recommended Application Scenarios for 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Based on Differential Evidence


Parallel Library Synthesis of Piperazinyl-Pyrimidine Kinase Inhibitor Analogs

The chloroacetyl electrophilic handle (Evidence Item 1) enables single-step diversification at the piperazine N4 position via nucleophilic displacement with amines, thiols, or alcohols, eliminating the need for a prior acylation step. This step-economy advantage makes the compound an efficient starting material for generating focused libraries targeting kinase families validated by Shallal et al. (2011) [1] and the PF-4708671 S6K1 chemotype . The 98% purity specification (Evidence Item 2) supports stoichiometric control in parallel synthesis workflows.

CCR4 Antagonist Lead Optimization Using a Pre-Functionalized Scaffold

Patent US 9,493,453 B2 establishes that piperazinyl pyrimidine derivatives of formula I — which encompass the core structure of the target compound — act as CCR4 antagonists with therapeutic potential in asthma and allergic dermatitis [2]. The target compound provides a pre-functionalized entry point into this chemical series, with the chloroacetyl group serving as a synthetic handle for introducing diverse R₁/R₂ substituents at the position corresponding to Z = C(O) in the patent's formula I. The favorable LogP (2.49) and Fsp3 (0.64) metrics (Evidence Item 4) suggest that analogs derived from this scaffold may possess drug-like physicochemical profiles.

Precursor for Targeted Covalent Inhibitor (TCI) Design

The chloroacetyl moiety in the target compound is a recognized weak electrophilic warhead suitable for designing targeted covalent inhibitors (TCIs) that form reversible or irreversible covalent bonds with cysteine residues in kinase active sites. This application is supported by the class-level evidence that piperazinyl-pyrimidines engage diverse kinases (Evidence Item 6) [1]. The moderate GHS07 hazard profile (Evidence Item 5) is consistent with a single electrophilic center, distinguishing it from more hazardous bis-electrophilic chloroacetyl building blocks . Procurement of the free base form (Evidence Item 3) avoids salt-exchange complications during covalent inhibitor synthesis.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The computed LogP of 2.49 and elevated Fsp3 of 0.64 (Evidence Item 4) position the target compound favorably for CNS drug discovery applications, where optimal LogP values of 1–3 and higher three-dimensionality (higher Fsp3) are associated with improved blood-brain barrier penetration and reduced promiscuity [3]. Medicinal chemistry teams seeking to replace flat aromatic scaffolds with more saturated, three-dimensional building blocks may select this compound over lower-Fsp3 piperazinyl-pyrimidine alternatives such as PF-4708671 (estimated Fsp3 ≈ 0.45) .

Quote Request

Request a Quote for 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.